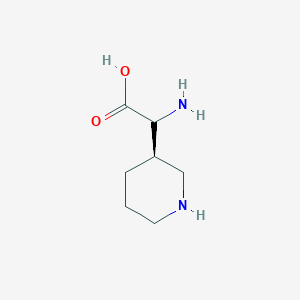
2-Boc-amino-3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionic acid methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Boc-amino-3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionic acid methyl ester is a complex organic compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, a phthalimide moiety, and a methyl ester functional group. These structural features make it a valuable intermediate in organic synthesis, particularly in the preparation of peptides and other biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Boc-amino-3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionic acid methyl ester typically involves multiple steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the Phthalimide Moiety: The protected amino acid is then reacted with phthalic anhydride to introduce the phthalimide group. This reaction is typically carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions.
Esterification: The carboxylic acid group of the intermediate is esterified using methanol and a catalytic amount of an acid such as sulfuric acid or hydrochloric acid to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
Hydrolysis: The ester group can undergo hydrolysis in the presence of aqueous acid or base to yield the corresponding carboxylic acid.
Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to reveal the free amino group.
Substitution: The phthalimide moiety can be displaced by nucleophiles, such as amines, to form new amide bonds.
Common Reagents and Conditions
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Substitution: Amines in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
Hydrolysis: 2-Boc-amino-3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionic acid.
Deprotection: 2-Amino-3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionic acid methyl ester.
Substitution: Various amide derivatives depending on the nucleophile used.
科学研究应用
2-Boc-amino-3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionic acid methyl ester has several applications in scientific research:
Peptide Synthesis: It serves as a building block in the synthesis of peptides and peptidomimetics, which are important in drug discovery and development.
Bioconjugation: The compound can be used to modify proteins and other biomolecules, facilitating the study of protein-protein interactions and cellular processes.
Medicinal Chemistry: It is employed in the design and synthesis of novel therapeutic agents, particularly those targeting specific enzymes or receptors.
Material Science: The compound can be used in the preparation of functionalized polymers and materials with unique properties.
作用机制
The mechanism of action of 2-Boc-amino-3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionic acid methyl ester depends on its specific application. In peptide synthesis, the Boc protecting group prevents unwanted side reactions involving the amino group, allowing for selective reactions at other functional sites. The phthalimide moiety can be used as a leaving group in substitution reactions, facilitating the formation of new amide bonds. The methyl ester group can be hydrolyzed to yield the corresponding carboxylic acid, which can then participate in further reactions.
相似化合物的比较
Similar Compounds
N-Boc-amino acids: These compounds also contain a Boc-protected amino group and are widely used in peptide synthesis.
Phthalimide derivatives: Compounds containing the phthalimide moiety are used in various organic synthesis applications.
Methyl esters of amino acids: These compounds are used as intermediates in the synthesis of peptides and other biologically active molecules.
Uniqueness
2-Boc-amino-3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionic acid methyl ester is unique due to the combination of the Boc protecting group, phthalimide moiety, and methyl ester functional group. This combination allows for selective reactions and modifications, making it a versatile intermediate in organic synthesis.
属性
IUPAC Name |
methyl 3-(1,3-dioxoisoindol-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O6/c1-17(2,3)25-16(23)18-12(15(22)24-4)9-19-13(20)10-7-5-6-8-11(10)14(19)21/h5-8,12H,9H2,1-4H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIHGYVPNAFWVPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN1C(=O)C2=CC=CC=C2C1=O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














